molecular formula C22H27ClFN3O B3946823 N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride

Cat. No.: B3946823
M. Wt: 403.9 g/mol
InChI Key: YOFFHWWDZOGISN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride typically involves multiple steps:

    Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, undergoes functionalization to introduce the desired substituents.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from commercially available piperazine.

    Coupling Reaction: The indane and piperazine derivatives are coupled using a suitable linker, such as a propanamide group.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indane or piperazine rings.

    Reduction: Reduction reactions could be used to modify the functional groups on the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The indane moiety might contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
  • N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

Uniqueness

The presence of the fluorophenyl group in N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride may confer unique properties, such as increased lipophilicity or altered receptor binding profiles, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O.ClH/c23-20-6-1-2-7-21(20)26-14-12-25(13-15-26)11-10-22(27)24-19-9-8-17-4-3-5-18(17)16-19;/h1-2,6-9,16H,3-5,10-15H2,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFFHWWDZOGISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
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N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
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N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
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N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
Reactant of Route 5
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N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride

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